

# The Role of JNJ-40411813 in Epilepsy: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ-40411813**

Cat. No.: **B1673069**

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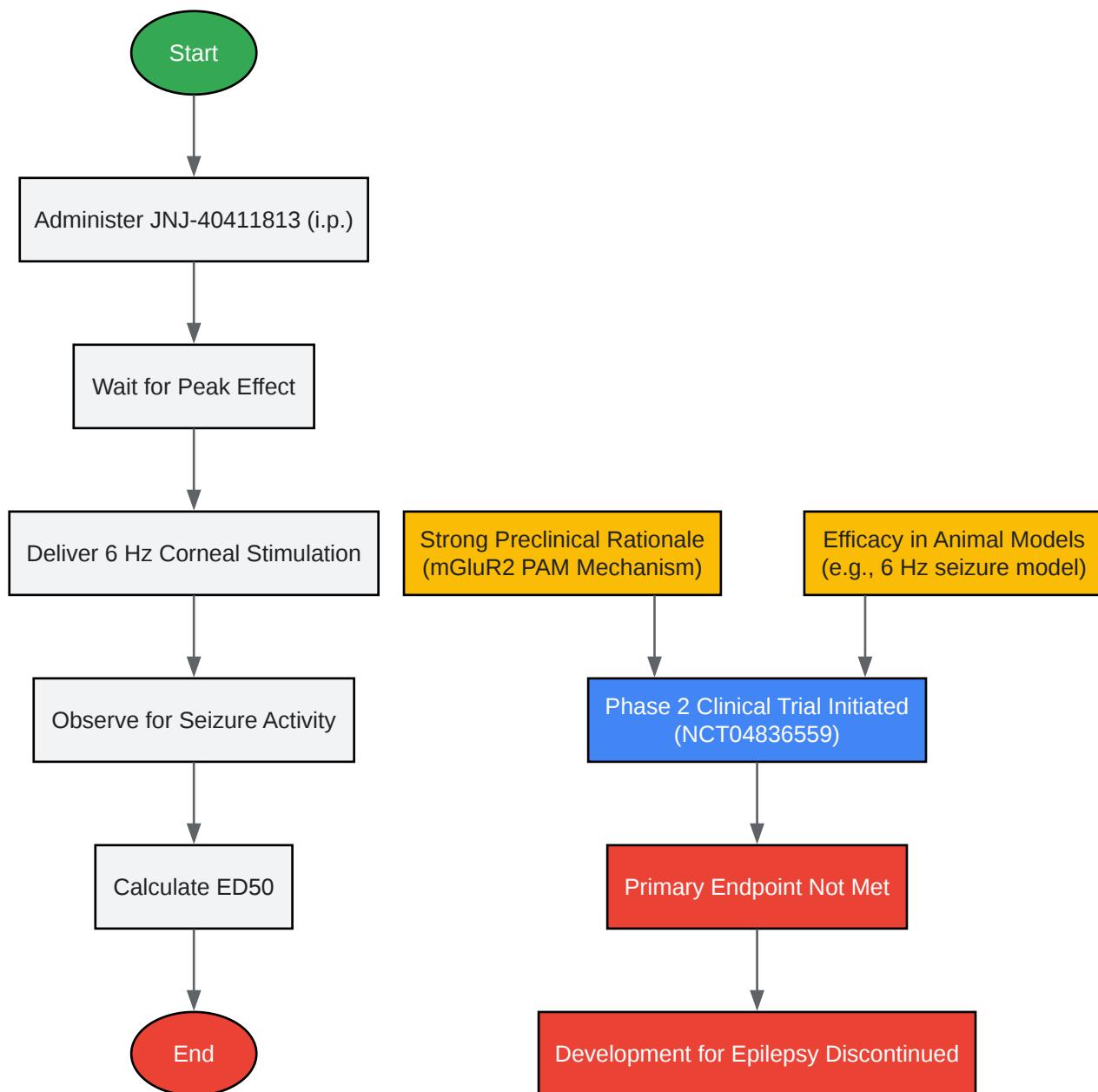
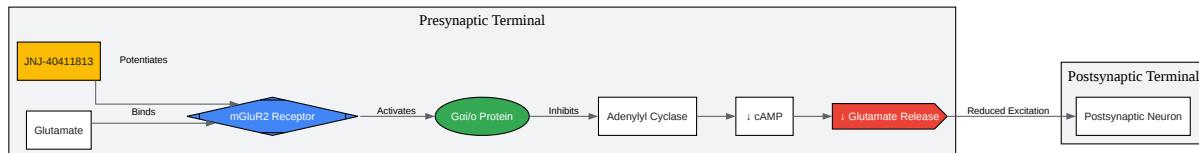
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**JNJ-40411813** (also known as ADX71149) is a selective, orally bioavailable, positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).<sup>[1]</sup> The mGlu2 receptor, a presynaptic G-protein coupled receptor, plays a crucial role in modulating neuronal excitability by inhibiting glutamate release.<sup>[2][3]</sup> This mechanism presented a promising therapeutic target for epilepsy, a neurological disorder characterized by excessive neuronal excitation. This technical guide provides a comprehensive overview of the investigation into the role of **JNJ-40411813** in epilepsy, summarizing its pharmacological properties, preclinical efficacy, and clinical trial outcomes. Despite a strong preclinical rationale, the clinical development of **JNJ-40411813** for epilepsy was ultimately discontinued.<sup>[4][5]</sup>

## Mechanism of Action and Signaling Pathway

**JNJ-40411813** acts as a positive allosteric modulator at the mGlu2 receptor, meaning it binds to a site distinct from the endogenous ligand (glutamate) binding site.<sup>[2]</sup> This binding potentiates the receptor's response to glutamate, leading to an enhanced inhibitory effect on presynaptic glutamate release.<sup>[2][3]</sup> The activation of mGlu2 receptors is coupled to the G<sub>ai/o</sub> signaling pathway, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors. This ultimately results in a reduction of excessive glutamatergic neurotransmission, a key factor in the initiation and propagation of seizures.<sup>[3][6]</sup>



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)